2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is registered on PubChem, a public database of chemical information PubChem: . This suggests the compound has been identified and its basic chemical properties characterized, but it doesn't necessarily imply ongoing research.
The presence of pyridine and pyrazole rings in the molecule suggests potential applications in medicinal chemistry. Pyridine and pyrazole are heterocyclic aromatic rings found in many bioactive molecules. However, further research is needed to determine the specific biological activity of 2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine.
Given the limited information, here are some suggestions for further exploration:
GW-6604, chemically known as 2-Phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine, is a selective inhibitor of the Activin receptor-like kinase 5 (ALK5), which is part of the transforming growth factor-beta (TGF-β) signaling pathway. This compound has a molecular formula of C19H14N4 and a molecular weight of 298.34 g/mol. It is recognized for its potential therapeutic applications in conditions associated with fibrosis and inflammation due to its ability to modulate TGF-β signaling .
GW-6604 primarily functions by inhibiting the ALK5 kinase activity, which is crucial in the TGF-β signaling pathway. The inhibition of this pathway can lead to decreased fibrosis and improved liver regeneration in experimental models. In studies, GW-6604 showed an IC50 value of approximately 0.14 μM for ALK5, demonstrating its potency . The compound's mechanism involves competitive inhibition where it binds to the ATP-binding site of ALK5, preventing phosphorylation of downstream targets.
The biological activity of GW-6604 has been extensively studied in various models. In vivo studies have demonstrated that GW-6604 enhances liver regeneration in TGF-β-overexpressing mice following partial hepatectomy. This effect is attributed to its ability to inhibit collagen synthesis and reduce fibrotic responses, making it a candidate for treating liver fibrosis and other fibrotic diseases . Furthermore, GW-6604 has shown promise in reducing inflammation and promoting tissue repair through its modulation of TGF-β signaling.
Detailed synthetic procedures may vary, but they generally rely on standard organic synthesis techniques such as condensation reactions and cyclization .
GW-6604 has potential applications in:
Interaction studies have shown that GW-6604 selectively inhibits ALK5 without significantly affecting other kinases involved in similar pathways. For example, it demonstrated minimal inhibitory effects on kinases such as p38 MAPK and VEGFR2, highlighting its specificity for ALK5 . This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors.
Several compounds exhibit structural and functional similarities to GW-6604, particularly those targeting the TGF-β pathway or related kinases. Here are some notable examples:
GW-6604 is unique due to its specific binding affinity for ALK5 and its favorable pharmacokinetic properties compared to these other compounds. Its selectivity reduces potential off-target effects seen with less specific inhibitors.